Computed Physicochemical Properties: Hydrogen-Bonding Capacity vs. 6-Hydrazinyl-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
The target compound has 2 hydrogen bond donors (hydrazinyl –NH₂) and 7 hydrogen bond acceptors, compared to 3 donors and 7 acceptors for 6-hydrazinyl-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS 54589-65-0) which possesses an additional secondary amine . The ethoxy group at position 4 increases lipophilicity and rotatable bond count (6 vs. 5 for the diamine analog), affecting membrane permeability potential .
| Evidence Dimension | Hydrogen bond donor count (HBD) / acceptor count (HBA) / rotatable bonds |
|---|---|
| Target Compound Data | HBD = 2; HBA = 7; Rotatable bonds = 6 |
| Comparator Or Baseline | 6-Hydrazinyl-N,N'-diphenyl-1,3,5-triazine-2,4-diamine (CAS 54589-65-0): HBD = 3; HBA = 7; Rotatable bonds = 5 |
| Quantified Difference | ΔHBD = -1; ΔRotatable bonds = +1 |
| Conditions | In silico computed properties (Chem960 database) |
Why This Matters
Lower HBD count and higher rotatable bond flexibility may translate into improved passive membrane permeability for intracellular target engagement, relevant for selecting leads in drug discovery campaigns.
